4-(Cyanomethylthio)pyridine-3-sulfonamide
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Overview
Description
4-(Cyanomethylthio)pyridine-3-sulfonamide is an organic compound with the molecular formula C7H7N3O2S2 This compound is characterized by the presence of a pyridine ring substituted with a cyanomethylthio group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyanomethylthio)pyridine-3-sulfonamide typically involves the introduction of the cyanomethylthio group and the sulfonamide group onto the pyridine ring. One common method involves the reaction of 4-chloromethylpyridine with sodium cyanide to form 4-cyanomethylpyridine. This intermediate is then reacted with thiourea to introduce the thio group, followed by sulfonation with chlorosulfonic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Cyanomethylthio)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(Cyanomethylthio)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Cyanomethylthio)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide: Similar structure but with a methylphenyl group instead of a cyanomethylthio group.
Torasemide: A pyridine-3-sulfonylurea derivative used as a diuretic.
Uniqueness
4-(Cyanomethylthio)pyridine-3-sulfonamide is unique due to the presence of both the cyanomethylthio and sulfonamide groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
1078160-09-4 |
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Molecular Formula |
C7H7N3O2S2 |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
4-(cyanomethylsulfanyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H7N3O2S2/c8-2-4-13-6-1-3-10-5-7(6)14(9,11)12/h1,3,5H,4H2,(H2,9,11,12) |
InChI Key |
JOIYJNZMYUXKRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1SCC#N)S(=O)(=O)N |
Origin of Product |
United States |
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